![molecular formula C12H16BN3O2 B13985545 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring attached to a pyrrolo[2,3-b]pyrazine core. The presence of the boron atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine typically involves the borylation of a suitable precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a halogenated pyrrolo[2,3-b]pyrazine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient and cost-effective production on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the pyrrolo[2,3-b]pyrazine core, potentially modifying its electronic properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Modified pyrrolo[2,3-b]pyrazine derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its boron-containing moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound can be used as a fluorescent probe due to its potential luminescent properties. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its ability to form stable complexes with various biomolecules can be exploited in medicinal chemistry .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mecanismo De Acción
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine exerts its effects largely depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boron species with a palladium catalyst . In biological systems, its mechanism of action would depend on the specific target and pathway involved, which could include interactions with proteins, nucleic acids, or other biomolecules .
Comparación Con Compuestos Similares
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness: The uniqueness of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine lies in its combination of a boron-containing dioxaborolane ring with a pyrrolo[2,3-b]pyrazine core. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C12H16BN3O2 |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-7-16-10-9(8)14-5-6-15-10/h5-7H,1-4H3,(H,15,16) |
Clave InChI |
RUORNJDXSHAXJR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=NC=CN=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


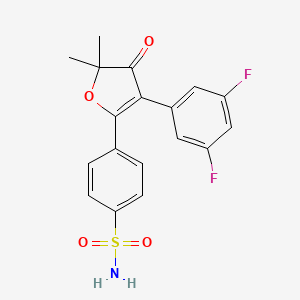

![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)
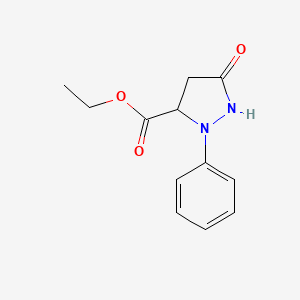
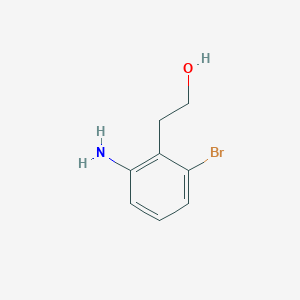
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
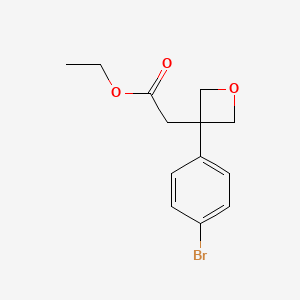
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
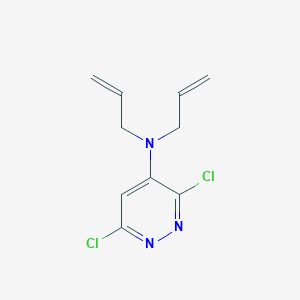
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)



![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
